N-(5-chloro-2-hydroxyphenyl)-5-ethyl-2-methoxybenzenesulfonamide

Description

Introduction to N-(5-Chloro-2-hydroxyphenyl)-5-Ethyl-2-Methoxybenzenesulfonamide

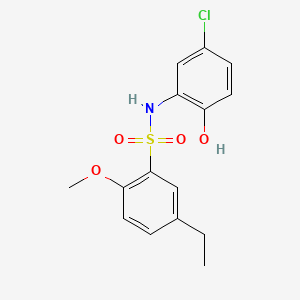

This compound is a sulfonamide derivative characterized by a benzene ring substituted with ethyl, methoxy, and sulfonyl groups, connected via an amide linkage to a second aromatic ring bearing chloro and hydroxy substituents. This compound belongs to the broader class of sulfonamides, which have been pivotal in medicinal chemistry for their antimicrobial and therapeutic properties. Its structural complexity and functional group diversity position it as a candidate for targeted chemical and biological studies.

Historical Context and Discovery

Sulfonamides emerged as a transformative class of antibiotics in the 1930s, following Gerhard Domagk’s discovery of prontosil’s antibacterial effects. While the specific compound is not historically documented, its synthesis aligns with modern strategies for modifying sulfonamide backbones to enhance bioactivity or physical properties. The development of such derivatives often involves systematic substitution of sulfonamide cores with electron-donating or withdrawing groups, as seen in contemporary medicinal chemistry.

Nomenclature and Chemical Classification

IUPAC Name : this compound

Molecular Formula : C₁₅H₁₇ClNO₄S

Classification :

- Primary Class : Sulfonamide (contains the -SO₂-NH- group).

- Subclass : Disubstituted sulfonamide with aryl and aryl ether substituents.

- Functional Groups : Sulfonyl, amide, hydroxy, methoxy, ethyl, and chloro groups.

This classification reflects its structural relationship to sulfanilamide derivatives, which served as templates for early antimicrobial agents.

General Structural Characteristics

The molecule comprises two aromatic rings connected by a sulfonamide bridge:

- First Benzene Ring :

- Substituents: 5-Ethyl, 2-Methoxy, and sulfonyl groups.

- Sulfonyl Group : Central to sulfonamide reactivity, enabling hydrogen bonding and electronic effects.

- Second Benzene Ring :

- Substituents: 5-Chloro, 2-Hydroxy.

- Chloro Group : Electron-withdrawing, influencing solubility and reactivity.

- Hydroxy Group : Enhances hydrogen-bonding capacity and potential for further functionalization

Properties

IUPAC Name |

N-(5-chloro-2-hydroxyphenyl)-5-ethyl-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO4S/c1-3-10-4-7-14(21-2)15(8-10)22(19,20)17-12-9-11(16)5-6-13(12)18/h4-9,17-18H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHMAGLZJKFCKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-5-ethyl-2-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common method includes the sulfonation of 5-ethyl-2-methoxybenzenesulfonyl chloride with 5-chloro-2-hydroxyaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction conditions are optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-5-ethyl-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone or aldehyde, while substitution of the chloro group with an amine results in an amine derivative.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features several functional groups that contribute to its reactivity. The presence of chloro, hydroxy, ethyl, and methoxy groups enhances its potential applications across different domains.

Chemistry

In the field of chemistry, N-(5-chloro-2-hydroxyphenyl)-5-ethyl-2-methoxybenzenesulfonamide serves as:

- Building Block : It is utilized in organic synthesis for constructing complex molecules.

- Reagent in Reactions : Its unique structure allows it to participate in various chemical reactions, including sulfonation and substitution reactions.

Biology

Research has indicated that this compound exhibits:

- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial and fungal strains. For instance, compounds similar to this have shown activity comparable to standard antibiotics such as penicillin G and ciprofloxacin .

- Anti-inflammatory Properties : Investigations into its biochemical pathways have revealed potential anti-inflammatory effects, making it a candidate for therapeutic applications.

Medicine

In medicinal chemistry, this compound is being explored for:

- Drug Development : Its biological activity positions it as a promising lead compound for new drug formulations targeting infections or inflammatory diseases.

- Therapeutic Applications : Ongoing research aims to evaluate its safety and efficacy in clinical settings.

Industry

The compound finds utility in industrial applications, particularly in:

- Specialty Chemicals Production : It is used in the synthesis of various specialty chemicals due to its versatile reactivity.

- Material Science : Its properties may be harnessed in developing novel materials with specific functionalities.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial properties of derivatives similar to this compound against mycobacterial strains. The results indicated that these compounds had significant inhibitory effects compared to standard treatments like isoniazid .

Anti-inflammatory Activity Assessment

Research focusing on the anti-inflammatory effects demonstrated that compounds with similar structures showed reduced inflammation markers in vitro and in vivo models. This positions this compound as a potential candidate for developing anti-inflammatory therapies .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for organic synthesis; reagent in chemical reactions |

| Biology | Exhibits antimicrobial and anti-inflammatory properties |

| Medicine | Potential lead compound for drug development targeting infections and inflammation |

| Industry | Used in specialty chemicals production and material science |

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-5-ethyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide Derivatives

(a) N-(5-Chloro-2-Methoxyphenyl)benzenesulfonamide

- Structure : Differs by replacing the 5-ethyl and 2-hydroxy groups with a single methoxy group.

- Synthesis : Prepared via reaction of benzenesulfonyl chloride with 5-chloro-2-methoxyaniline in aqueous sodium carbonate (71% yield) .

- Biological Activity : Exhibits herbicidal, anti-malarial, and anti-hypertensive properties, attributed to the sulfonamide scaffold and halogen substitution .

(b) 5-Substituted-1,3,4-Oxadiazole-2yl-N-(2-Methoxy-5-Chlorophenyl)-2-Sulfanyl Acetamide

- Structure : Features a 1,3,4-oxadiazole-thioacetamide core instead of a benzenesulfonamide.

- Activity : Shows significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values comparable to standard inhibitors like galantamine .

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Non-Sulfonamide Analogues with Shared Pharmacophores

(a) NS-1738 (Urea Derivative)

- Structure : N-(5-Chloro-2-hydroxyphenyl)-N′-[2-chloro-5-(trifluoromethyl)phenyl]urea.

- Activity : Positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs). Enhances acetylcholine-induced currents and mitigates amyloid-β peptide effects in neuronal models .

(b) Pyrazine Carboxamides (e.g., Compound 7b–7f)

- Structure: 5-Alkylamino-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamides.

- Properties: High melting points (239–262°C), confirmed by NMR and elemental analysis. Potential antimycobacterial activity inferred from structural analogs .

Table 2: Pharmacological Comparison with Non-Sulfonamide Analogues

Benzamide-Based Analogues

(a) 5-Chloro-2-Hydroxy-N-[4-(Methanesulfonyl)Phenyl]benzamide

- Structure : Benzamide core with 5-Cl-2-hydroxy and methanesulfonyl groups.

- Applications : Used in diabetes research as a glyburide-related compound .

(b) 5-Chloro-2-Methoxy-N-[2-(4-Sulfamoylphenyl)Ethyl]benzamide

- Structure : Benzamide linked to a sulfamoylphenethyl group.

Table 3: Physicochemical and Functional Properties of Benzamide Analogues

Key Research Findings and Implications

Structural-Activity Relationships (SAR) :

Synthetic Accessibility :

Biological Activity

N-(5-chloro-2-hydroxyphenyl)-5-ethyl-2-methoxybenzenesulfonamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C15H16ClNO3S

- Molecular Weight : 325.81 g/mol

This compound contains multiple functional groups, including chloro, hydroxy, ethyl, and methoxy, which contribute to its diverse reactivity and biological activity.

This compound exhibits its biological effects through several mechanisms:

- Hydrogen Bonding : The ability to form hydrogen bonds enhances its interaction with biological targets.

- Non-covalent Interactions : These interactions can modulate various biochemical pathways, influencing cellular processes.

Biological Activity

Research indicates that this compound possesses several biological activities:

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. Its structural components are believed to play a crucial role in disrupting microbial cell functions.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory diseases.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. It has been evaluated in vitro against different cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Studies

- Antimicrobial Study : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

- In Vitro Anticancer Activity : In a series of experiments, the compound was tested against various human cancer cell lines. Results indicated a significant reduction in cell viability, with IC50 values comparable to established anticancer drugs.

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-chloro-2-hydroxyphenyl)-5-ethyl-2-methoxybenzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via sulfonylation reactions. A typical route involves reacting 5-ethyl-2-methoxybenzenesulfonyl chloride with 5-chloro-2-hydroxyaniline in a polar solvent (e.g., methanol or dichloromethane) under basic conditions (e.g., aqueous Na₂CO₃) at room temperature. Stirring for 1–3 hours ensures complete reaction, followed by recrystallization from methanol to enhance purity .

- Optimization : Key factors include temperature control (20–25°C), stoichiometric ratios (1:1.1 sulfonyl chloride to aniline), and inert atmospheres to prevent side reactions. Monitoring via TLC or HPLC ensures reaction progress .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Techniques :

- NMR (¹H/¹³C) : Assign peaks for the sulfonamide group (δ 7.5–8.0 ppm for aromatic protons, δ 3.8–4.0 ppm for methoxy groups) and hydroxyl protons (broad singlet at δ 9–10 ppm) .

- X-ray crystallography : Resolves bond lengths (e.g., S–N ~1.63 Å) and dihedral angles between aromatic rings, confirming structural geometry .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 370.05 for C₁₅H₁₅ClNO₄S) .

Q. What preliminary biological screening approaches are suitable for assessing its bioactivity?

- Assays :

- Antimicrobial : Broth microdilution (MIC against Gram+/− bacteria, fungi).

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition : Test against carbonic anhydrase or cyclooxygenase isoforms due to sulfonamide’s known targeting .

- Controls : Include standard inhibitors (e.g., acetazolamide for carbonic anhydrase) and validate via dose-response curves.

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for sulfonamide derivatives?

- Resolution Strategies :

- Purity validation : Use HPLC (>98% purity) to eliminate batch variability.

- Structural analogs : Compare activity against derivatives lacking the ethyl or methoxy groups to isolate pharmacophores.

- Cellular context : Test in multiple cell lines with varying expression of target enzymes (e.g., COX-2 vs. COX-1) .

Q. What computational methods predict the compound’s binding affinity to biological targets?

- Approaches :

- Molecular docking (AutoDock Vina) : Model interactions with carbonic anhydrase IX (PDB ID: 3IAI) focusing on sulfonamide-Zn²⁺ coordination.

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.

- QSAR : Correlate substituent effects (e.g., electron-donating methoxy) with activity using descriptors like logP and H-bond donors .

Q. What are the mechanistic pathways for its degradation under varying pH and temperature conditions?

- Degradation Studies :

- Hydrolytic stability : Incubate in buffers (pH 1–13) at 37°C; monitor via HPLC for sulfonic acid or aniline byproducts.

- Thermal analysis (TGA/DSC) : Identify decomposition temperatures (>200°C suggests thermal robustness).

- Light exposure : UV-Vis spectroscopy tracks photodegradation kinetics .

Q. How can synthetic yield be improved while minimizing byproducts like N-alkylated derivatives?

- Strategies :

- Protecting groups : Temporarily block the hydroxyl group (e.g., acetyl) during sulfonylation to prevent O-alkylation.

- Catalysis : Use DMAP or pyridine to enhance nucleophilicity of the amine.

- Solvent optimization : Switch to DMF or THF for better solubility of intermediates .

Key Research Findings

- Structural Insights : X-ray data confirms a non-planar conformation between the two aromatic rings (dihedral angle ~75°), which may influence membrane permeability .

- Biological Relevance : Sulfonamide derivatives with ethyl and methoxy substituents show enhanced selectivity for tumor-associated carbonic anhydrase isoforms over off-targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.